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Compound of Interest

Compound Name: T2384

Cat. No.: B15542948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual JAK/Src kinase inhibitor T2384
(also known as MLS-2384) with other relevant inhibitors across various cancer cell types. The

information is intended to support researchers and drug development professionals in

evaluating the potential of MLS-2384 as a targeted anticancer therapeutic.

Executive Summary
MLS-2384 is a novel 6-bromoindirubin derivative that has demonstrated potent inhibitory

activity against both Janus kinase (JAK) and Src kinase families. This dual inhibition effectively

suppresses the STAT3 signaling pathway, which is constitutively activated in many cancers and

plays a crucial role in tumor cell proliferation, survival, and metastasis. Experimental data

indicates that MLS-2384 effectively suppresses the growth of a diverse range of human cancer

cell lines, including those of the prostate, breast, skin, ovary, lung, and liver. This guide

presents available quantitative data, detailed experimental protocols for key assays, and visual

representations of the relevant signaling pathway and experimental workflows.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of MLS-

2384 and other selected JAK and Src inhibitors against their target kinases. Lower IC50 values

indicate greater potency.

Compound Target Kinase IC50 (nM) Compound Type

MLS-2384 Src 0.2 Dual JAK/Src Inhibitor

JAK1 600

JAK2 28

TYK2 50

Ruxolitinib JAK1 3.3 JAK1/2 Inhibitor

JAK2 2.8

JAK3 428

Tyk2 19

Saracatinib

(AZD0530)
c-Src 2.7 Src Family Inhibitor

c-YES 4

Fyn 4

Lyn 4

Lck 10

Fgr 10

Blk 11

6-Bromoindirubin-3'-

oxime (6BIO)
GSK-3α/β 5

Pan-JAK & GSK-3

Inhibitor

CDK1 320

CDK5 80

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data for MLS-2384 kinase inhibition from in vitro kinase assays.[1][2] Data for Ruxolitinib from

cell-free assays.[3][4] Data for Saracatinib from cell-free assays.[5][6][7][8][9] Data for 6BIO

from in vitro kinase assays.[10][11]

Cellular Activity of MLS-2384 and Comparator
Compounds
While specific IC50 values for MLS-2384 across a wide panel of cancer cell lines are not

readily available in the public domain, studies have demonstrated its effectiveness at a

concentration of 2.5 µmol/L in suppressing the growth of various human cancer cell lines,

including prostate, breast, skin, ovarian, lung, and liver cancers.[1][2] The following table

provides a comparative overview of the cellular activity of MLS-2384 and other inhibitors in

selected cancer cell lines.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6678640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5661460/
https://www.rsc.org/suppdata/d4/dt/d4dt03219e/d4dt03219e2.pdf
https://www.researchgate.net/figure/The-IC50-values-for-DFIQ-in-H1299-and-A549-cells_tbl1_341646317
https://pmc.ncbi.nlm.nih.gov/articles/PMC8606078/
https://www.researchgate.net/figure/IC50-values-of-the-compounds-for-A549-and-NIH-3T3-cells-after-24-h_tbl1_344966775
https://www.researchgate.net/figure/IC50-g-mL-values-obtained-from-LDH-assay-for-A549-H1299-H460-lung-cancer-cell-lines_tbl2_332312128
https://www.mdpi.com/1420-3049/26/24/7611
https://plos.figshare.com/articles/dataset/IC_sub_50_sub_values_of_the_24_hit_compounds_in_MCF-7_MDA-MB-231_and_L929_cells_following_incubation_for_72_h_/29639113
https://www.researchgate.net/figure/IC50-values-mM-for-two-ovarian-cancer-cell-lines-resistant-to-cisplatin-SKOV-3-and_tbl2_371038827
https://www.researchgate.net/figure/C50-of-a-panel-of-epithelial-ovarian-cancer-cells-The-cells-A-I-SKOV-3-OVCAR-3_fig1_353055218
https://pmc.ncbi.nlm.nih.gov/articles/PMC6678640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5661460/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cell Line Cancer Type IC50 (µM)

MLS-2384 Various
Prostate, Breast, Skin,

Ovarian, Lung, Liver
Effective at 2.5

Ruxolitinib K-562
Chronic Myelogenous

Leukemia
20 (at 48h)

NCI-BL 2171 B-cell Lymphoma 23.3 (at 48h)

LS411N Colorectal Cancer ~15

SW620 Colorectal Cancer ~20

Saracatinib

(AZD0530)
K562

Chronic Myelogenous

Leukemia
0.22

A549 Lung Cancer 0.14 (migration assay)

DU145 Prostate Cancer
Growth inhibition

observed

PC3 Prostate Cancer
Growth inhibition

observed

6-Bromoindirubin-3'-

oxime (6BIO)
A2058 Melanoma 5

G361 Melanoma ~5

SK-MEL-5 Melanoma ~12

SK-MEL-28 Melanoma ~12

HCT-116 Colorectal Cancer 5.2

HL-60
Promyelocytic

Leukemia
5.4

Data for Ruxolitinib from cell viability assays.[12][13] Data for Saracatinib from cell proliferation

and migration assays.[5][8] Data for 6BIO from cell viability assays.[10][11][14][15]
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Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the metabolic

activity of cells, which is an indicator of cell viability.

Materials:

Cancer cell lines of interest

Complete cell culture medium

T2384 (MLS-2384) and other test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of MLS-2384 or

comparator compounds. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: After the incubation period, add MTT solution to each well (final concentration

of 0.5 mg/mL) and incubate for 3-4 hours.

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to

each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to reduce background

noise.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%,

can be determined by plotting the percentage of viability against the log of the compound

concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

specific kinase.

Materials:

Recombinant JAK1, JAK2, TYK2, and Src kinases

Kinase-specific peptide substrate

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

Kinase reaction buffer

T2384 (MLS-2384) and other test compounds

Phosphocellulose paper or other separation matrix

Scintillation counter

Procedure:

Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and

the kinase reaction buffer.

Compound Addition: Add varying concentrations of MLS-2384 or comparator compounds to

the reaction mixture. Include a control with no inhibitor.
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Initiation of Reaction: Start the kinase reaction by adding ATP.

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., phosphoric

acid).

Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated

substrate will bind to the paper, while the unincorporated radiolabeled ATP will be washed

away.

Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the control. Determine the IC50 value by plotting the percentage of

inhibition against the log of the compound concentration.

Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins

(e.g., p-STAT3, p-JAK2, p-Src) in cell lysates, providing a measure of pathway activation.

Materials:

Cell lysates from cells treated with MLS-2384 or comparator compounds

Lysis buffer containing protease and phosphatase inhibitors

Protein quantification assay kit (e.g., BCA assay)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies specific for p-STAT3, STAT3, p-JAK2, JAK2, p-Src, and Src

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein

concentration of each lysate.

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody that

specifically recognizes the phosphorylated protein of interest. Also, probe separate

membranes with antibodies for the total protein as a loading control.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody that binds to the primary antibody.

Detection: Add an ECL substrate to the membrane and detect the chemiluminescent signal

using an imaging system.

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels

to the total protein levels to determine the effect of the compound on protein phosphorylation.

Mandatory Visualization

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokine

Cytokine Receptor

Binds

JAK

Activates

STAT3

Phosphorylates

Src

Phosphorylates

p-STAT3

Dimerization

Nucleus

Translocates

Gene Transcription
(Proliferation, Survival)

T2384 (MLS-2384)

Inhibits Inhibits

Click to download full resolution via product page

Caption: JAK-STAT signaling pathway and the inhibitory action of T2384.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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